Mycophenolic Acid-d3
Description
Contextualizing Mycophenolic Acid as an Immunosuppressant Agent
Mycophenolic acid (MPA) is a potent immunosuppressive medication employed to prevent the rejection of transplanted organs and to manage various autoimmune diseases. wikipedia.orgmsjonline.org Its primary mechanism of action involves the reversible and non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. wikipedia.orgnih.gov This pathway is particularly crucial for the proliferation of T and B lymphocytes, the white blood cells at the forefront of the immune response. wikipedia.orgnih.gov By selectively targeting IMPDH, MPA depletes the guanosine nucleotides necessary for the DNA synthesis of these immune cells, thereby suppressing their proliferation and, consequently, the immune response. nih.govaai.orgscielo.br This targeted action helps to prevent the body from attacking a transplanted organ or its own tissues in the case of autoimmune disorders. scielo.br
To enhance its oral bioavailability, mycophenolic acid is often administered as a prodrug, most commonly mycophenolate mofetil (MMF). nih.govpharmgkb.orgdermnetnz.org A prodrug is an inactive compound that is converted into an active drug within the body. Following oral administration, MMF is rapidly and completely metabolized by carboxylesterases in the liver and intestines into its active form, mycophenolic acid. pharmgkb.orgdrugbank.comnih.gov This conversion strategy improves the absorption of the drug from the gastrointestinal tract. pharmgkb.orgfrontiersin.org Another formulation, enteric-coated mycophenolate sodium (EC-MPS), is also available and is designed to release MPA in the small intestine, which can help to reduce gastric side effects. nih.govpharmgkb.org
A primary clinical application of mycophenolic acid is the prevention of acute rejection in patients who have received solid organ transplants, such as kidneys, hearts, and livers. wikipedia.orgdermnetnz.orgdrugbank.com It is a cornerstone of immunosuppressive regimens, often used in combination with other drugs like calcineurin inhibitors (e.g., cyclosporine and tacrolimus) and corticosteroids. wikipedia.orgnih.gov By suppressing the proliferation of lymphocytes, MPA helps to prevent the recipient's immune system from recognizing the transplanted organ as foreign and attacking it, a process known as allograft rejection. msjonline.orgscielo.br The introduction of MPA into transplant medicine has significantly improved one-year allograft survival rates. nih.gov
Beyond its use in transplantation, mycophenolic acid has shown considerable efficacy in the treatment of a variety of autoimmune diseases. wikipedia.orgnih.govdrugbank.com These conditions are characterized by the immune system mistakenly attacking the body's own tissues. Mycophenolate mofetil is used to manage conditions such as lupus nephritis, an inflammation of the kidneys caused by systemic lupus erythematosus (SLE), and has demonstrated effectiveness comparable or even superior to older treatments like cyclophosphamide. wikipedia.orgsmw.ch It is also used in the management of other autoimmune disorders including bullous pemphigoid, pemphigus vulgaris, and small vessel vasculitides, often as a steroid-sparing agent to reduce the long-term side effects of corticosteroids. wikipedia.orgtandfonline.comrheumatology.org
Therapeutic Applications in Organ Transplantation
Significance of Deuterated Analogs in Scientific Inquiry
In the realm of analytical chemistry and bioanalysis, stable isotope labeling is a powerful technique used to improve the accuracy and precision of quantitative measurements. washington.edunih.gov This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org These isotopically labeled compounds, often referred to as deuterated or labeled analogs, are chemically identical to their unlabeled counterparts but have a slightly higher molecular weight. washington.eduresearchgate.net
This mass difference allows them to be distinguished from the unlabeled analyte by mass spectrometry (MS), a highly sensitive analytical technique. nih.govwikipedia.org When a known quantity of a stable isotope-labeled compound is added to a biological sample (like blood or plasma) as an internal standard, it behaves identically to the analyte of interest during sample preparation, extraction, and analysis. researchgate.net This co-elution and similar behavior correct for any variations or losses that may occur during the analytical process, leading to more reliable and accurate quantification of the target compound. washington.eduresearchgate.net
Mycophenolic Acid-d3 is a deuterated analog of mycophenolic acid, specifically designed for use as an internal standard in bioanalytical research. pubcompare.aiveeprho.comveeprho.com In this context, it is indispensable for the accurate quantification of mycophenolic acid levels in biological samples, a practice known as therapeutic drug monitoring (TDM). veeprho.com TDM is crucial for optimizing the dosage of MPA in individual patients to ensure efficacy while minimizing potential toxicities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-HZIIEIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Investigations of Mycophenolic Acid D3
Pharmacokinetics Research Methodologies
The pharmacokinetic properties of Mycophenolic Acid (MPA) are intricate, characterized by significant inter-individual variability. nih.gov To accurately characterize its behavior in the body, robust analytical methods are essential. Mycophenolic Acid-d3 (MPA-d3) is widely utilized as an internal standard in these methods due to its chemical similarity to MPA, differing only in the presence of deuterium (B1214612) atoms. pubcompare.aijyoungpharm.orgnih.gov This substitution allows for its differentiation from the unlabeled drug during mass spectrometric analysis, ensuring precise quantification. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of MPA concentrations in various biological matrices, including plasma, peripheral blood mononuclear cells (PBMCs), and tissue homogenates. jyoungpharm.orgnih.govnih.govwalshmedicalmedia.comresearchgate.net These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govwalshmedicalmedia.com The use of MPA-d3 as an internal standard corrects for any variability in sample processing and instrument response, leading to highly accurate and precise results. nih.govnih.gov
Several validated LC-MS/MS methods have been developed and successfully applied to pharmacokinetic studies. nih.govnih.gov For instance, a UPLC-MS/MS method for the simultaneous quantification of mycophenolate mofetil (a prodrug of MPA) and MPA in human plasma utilized mycophenolate mofetil-d4 and this compound as internal standards. jyoungpharm.org This method demonstrated high sensitivity and was successfully applied to a pharmacokinetic study in healthy subjects. jyoungpharm.org Similarly, another LC-MS/MS method was established for the quantification of total and free MPA in the plasma of pediatric renal transplant recipients, also employing MPA-d3 as the internal standard. nih.gov
The development of these sophisticated analytical techniques, reliant on the use of deuterated internal standards like this compound, has been instrumental in advancing our understanding of MPA's complex pharmacokinetics.
Absorption Profiles and Enterohepatic Recirculation Studies
Mycophenolic acid (MPA) is characterized by its extensive enterohepatic recirculation. nih.gov After oral administration, its prodrug, mycophenolate mofetil (MMF), is rapidly absorbed and converted to MPA. nih.gov MPA is then primarily metabolized in the liver to its inactive 7-O-glucuronide metabolite, MPAG. kyoto-u.ac.jp This metabolite is excreted into the bile, where it can be hydrolyzed back to MPA by the β-glucuronidase produced by intestinal microflora. nih.govresearchgate.net The reabsorbed MPA leads to a secondary peak in the plasma concentration-time profile, typically occurring 6 to 12 hours after administration. nih.govpharmgkb.org
The enteric coating on some formulations of mycophenolic acid is designed to delay the release of the drug until it reaches the neutral pH of the intestine, thereby bypassing the acidic environment of the stomach. chemicalbook.in This formulation is highly soluble in the intestine, where it is absorbed. chemicalbook.in The bioavailability of enteric-coated mycophenolic acid tablets is approximately 72%, with a gastrointestinal absorption rate of 93% in stable renal transplant patients. walshmedicalmedia.comchemicalbook.in
The absorption of MPA can be influenced by various factors, including food. A high-fat meal can decrease the maximum concentration (Cmax) of MPA by 33% and delay the time to reach Cmax (Tmax). chemicalbook.in
Distribution Studies in Biological Systems
Mycophenolic acid (MPA) exhibits a high degree of protein binding, with approximately 98% bound to serum albumin. nih.gov Consequently, the binding of MPA to blood cellular components is negligible. nih.gov The apparent volume of distribution of MPA at the elimination phase is 112 L. drugbank.com
Mass spectrometry imaging (MSI) is a powerful technique used to visualize the spatial distribution of drugs and their metabolites within tissue sections. Recent studies have employed MSI to investigate the tissue distribution of mycophenolic acid (MPA). In a study investigating the impact of the pharmaceutical excipient PEG400 on MPA pharmacokinetics in rats, MSI revealed an increased MPA content in various tissues, including the liver, kidney, heart, and spleen, following co-administration of PEG400. mdpi.comresearchgate.net This technique allows for the direct visualization of how excipients can alter the distribution of a drug within the body. mdpi.com
Another study developed and validated a UPLC-MS/MS method to quantify MPA in rat tongue tissue homogenates to explore the potential for transmucosal drug delivery. nih.gov This research demonstrated the ability to monitor MPA distribution in a specific tissue and its subsequent diffusion into the systemic circulation. nih.gov
The measurement of intracellular concentrations of mycophenolic acid (MPA) in peripheral blood mononuclear cells (PBMCs) is of significant interest, as these cells are the primary target for the drug's immunosuppressive activity. nih.gov Several analytical methods have been developed to quantify MPA in PBMCs, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. nih.govmdpi.com
Studies have shown that there can be a weak correlation between plasma MPA concentrations and intracellular PBMC concentrations, suggesting that plasma levels may not always accurately reflect the concentration at the site of action. mdpi.com Research indicates that predose PBMC MPA concentrations may be a better predictor of clinical outcomes, such as rejection in renal transplant recipients, compared to trough plasma concentrations. nih.gov
In kidney transplant patients, intracellular MPA concentrations have been observed to range from 0.69 to 3.39 ng/10^7 cells. nih.gov Another study in renal transplant recipients reported PBMC MPA concentrations ranging from 0.51 to 1.01 ng/mL (or 25.40 to 64.21 pg/10^−6 cells, normalized). mdpi.com These findings highlight the importance of monitoring intracellular drug concentrations to potentially optimize immunosuppressive therapy.
Tissue Distribution Analysis via Mass Spectrometry Imaging
Excretion Pathways and Clearance Mechanisms
Mycophenolic acid (MPA) is primarily eliminated from the body through metabolism, with very little of the unchanged drug excreted in the urine (less than 1%). nih.govdrugbank.com The main metabolic pathway is glucuronidation, which occurs predominantly in the liver, but also to some extent in the intestines and kidneys. pharmgkb.orgnih.gov
The primary metabolite is the pharmacologically inactive mycophenolic acid 7-O-glucuronide (MPAG). kyoto-u.ac.jp A minor, but pharmacologically active, metabolite is the acyl glucuronide (AcMPAG). nih.gov These glucuronide metabolites are excreted in the urine through both glomerular filtration and active tubular secretion. nih.govnih.gov MPAG is also secreted into the bile, contributing to the enterohepatic recirculation of MPA. drugbank.comnih.gov
The mean clearance of mycophenolic acid is approximately 140 mL/min. drugbank.com The elimination half-life of MPA ranges from 8 to 16 hours, while the half-life of its major metabolite, MPAG, is between 13 and 17 hours. drugbank.com
Impact of Pharmaceutical Excipients on Pharmacokinetics
Pharmaceutical excipients, while considered inert, can influence the pharmacokinetics of drugs. A recent study investigated the impact of polyethylene (B3416737) glycol 400 (PEG400) on the pharmacokinetics of mycophenolic acid (MPA). mdpi.com
Further in vitro experiments using hepatic and intestinal microsomes and a Caco-2 cellular transporter model suggested a potential mechanism for this interaction. The results indicated that PEG400 accelerated the metabolism of MPA, promoted its uptake, and inhibited its efflux. mdpi.comresearchgate.net This suggests that PEG400 may alter the in vivo metabolism of MPA by modulating metabolic enzymes and transport proteins. mdpi.com These findings highlight the importance of considering the potential effects of pharmaceutical excipients on drug disposition.
Pharmacodynamics and Biochemical Pathway Elucidation
The pharmacodynamics of Mycophenolic Acid (MPA) are centered on its ability to modulate the immune system. oup.com This is primarily achieved through its potent inhibition of a key enzyme in the synthesis of purines, which are essential building blocks for DNA and RNA. drugbank.comnih.gov
Mechanism of Action of Mycophenolic Acid: IMPDH Inhibition
The principal mechanism of action of MPA is the selective and reversible inhibition of inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). frontiersin.orgoup.com This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which lymphocytes are particularly dependent. oup.comresearchgate.net
IMPDH exists in two isoforms, type I and type II. aai.org Type I is constitutively expressed in most cell types, while type II is preferentially expressed in activated lymphocytes. aai.orgpharmgkb.org Mycophenolic acid is a more potent inhibitor of the type II isoform, exhibiting up to a five-fold greater inhibition compared to the type I isoform. researchgate.netpharmgkb.org This selectivity contributes to the targeted cytostatic effect of MPA on lymphocytes over other cell types. pharmgkb.org
By inhibiting IMPDH, mycophenolic acid blocks the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). pharmgkb.orgnih.gov This leads to a depletion of the intracellular pool of guanine (B1146940) nucleotides. aai.orgnih.gov As T- and B-lymphocytes rely heavily on this de novo pathway for their proliferation, the reduction in guanine nucleotides results in a potent cytostatic effect, arresting the cell cycle and inhibiting DNA synthesis. drugbank.comaai.orgpharmgkb.org This ultimately suppresses both cellular and humoral immune responses. frontiersin.org
| Impact of IMPDH Inhibition by Mycophenolic Acid |
| Depletion of intracellular guanosine and deoxyguanosine nucleotides. oup.comaai.org |
| Inhibition of DNA and RNA synthesis in lymphocytes. pharmgkb.orgmdpi.com |
| Arrest of T- and B-lymphocyte proliferation. drugbank.comresearchgate.net |
| Suppression of antibody formation by B-lymphocytes. drugbank.com |
Selective Inhibition of Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Isoforms
Effects on Immune Cell Function Beyond IMPDH Inhibition
Mycophenolic acid has been shown to interfere with the maturation of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating immune responses. nih.govasm.org Studies have demonstrated that MPA can reduce the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86 on the surface of DCs. oup.comasm.org This impairment of DC maturation can lead to a reduced capacity to stimulate allogeneic T-cell proliferation. x-mol.netnih.gov Furthermore, MPA has been found to inhibit the production of pro-inflammatory cytokines by DCs. asm.org
| Effect of Mycophenolic Acid on Dendritic Cell Maturation |
| Decreased surface expression of maturation markers (e.g., CD40, CD83, CD86). x-mol.net |
| Reduced capacity to induce allogeneic T-cell proliferation. x-mol.netnih.gov |
| Inhibition of pro-inflammatory cytokine secretion. asm.org |
| Disrupted intracellular protein trafficking of maturation markers. x-mol.net |
Mycophenolic acid can also influence the expression of adhesion molecules, which are critical for the recruitment of immune cells to sites of inflammation. oup.comaai.org By depleting guanosine nucleotides, MPA can suppress the glycosylation of certain adhesion molecules on lymphocytes and monocytes. oup.com This can lead to decreased attachment of lymphocytes to endothelial cells. oup.com Some studies have also reported that MPA can affect the expression of adhesion molecules like VCAM-1 and E-selectin on endothelial cells, although the exact effects can be complex and context-dependent. oup.comnih.gov Beyond its effects on immune cells, MPA has also been found to inhibit prostaglandin (B15479496) synthases, which may contribute to its anti-inflammatory properties. nih.gov
Metabolism Research and Metabolite Analysis
Glucuronidation Pathways of Mycophenolic Acid
Glucuronidation is the principal metabolic route for MPA, converting it into more water-soluble compounds that can be readily excreted from the body. unc.edunih.govpharmgkb.org This process occurs mainly in the liver, but also to some extent in the kidneys and intestines, and results in the formation of two key metabolites: mycophenolic acid glucuronide (MPAG) and an acyl glucuronide (AcMPAG). pharmgkb.orgnih.gov
Mycophenolic Acid Glucuronide (MPAG) Formation and Significance
Mycophenolic acid glucuronide (MPAG) is the major metabolite of MPA, formed through the conjugation of MPA with glucuronic acid. ontosight.airesearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.ai MPAG is considered pharmacologically inactive and does not inhibit the target enzyme of MPA, inosine (B1671953) monophosphate dehydrogenase (IMPDH). ontosight.aiaacrjournals.orgcaymanchem.com The formation of MPAG is a critical step in the detoxification and elimination of MPA from the body, with the majority being excreted in the urine. ontosight.aipharmgkb.orgaacrjournals.org
The stability of MPAG is an important factor in its accurate measurement for pharmacokinetic studies. While generally stable, the potential for back-conversion to the parent drug under certain analytical conditions necessitates careful handling and optimization of assay parameters. nih.gov The use of a stable isotope-labeled internal standard like mycophenolic acid-d3-β-D-glucuronide is crucial for correcting any analytical variability and ensuring precise quantification of MPAG levels in biological matrices. sigmaaldrich.com Studies have shown that MPAG is relatively stable under various storage conditions, including multiple freeze-thaw cycles. researchgate.netnih.govmdpi.com
Acyl Glucuronide (AcMPAG) Metabolism and Activity
A smaller portion of MPA is metabolized into mycophenolic acid acyl glucuronide (AcMPAG). ontosight.airesearchgate.net Unlike the inactive MPAG, AcMPAG is pharmacologically active, exhibiting an ability to inhibit IMPDH, although to a lesser extent than MPA itself. nih.govresearchgate.net There is also evidence suggesting that AcMPAG may contribute to some of the adverse effects associated with mycophenolate mofetil therapy due to its potential to covalently bind to proteins. liverpool.ac.ukresearchgate.netebi.ac.uk The formation of AcMPAG is also catalyzed by UGT enzymes, specifically UGT2B7. researchgate.net The stability of AcMPAG is a significant analytical challenge, as it is known to be labile and can degrade during sample storage and processing, potentially leading to inaccurate measurements. unc.eduresearchgate.net
Enzymatic Activities Involved in Mycophenolic Acid Metabolism
Role of UDP-Glucuronosyltransferases (UGTs)
Several UDP-glucuronosyltransferase (UGT) isoforms are involved in the metabolism of MPA. ontosight.ai UGT1A9 is considered the primary enzyme responsible for the formation of the inactive metabolite, MPAG, in the liver and kidneys. researchgate.netpsu.edunih.govnih.gov Other UGTs, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, also contribute to MPAG formation, particularly in extrahepatic tissues like the intestine. nih.govpharmgkb.orgnih.govresearchgate.net The formation of the active metabolite, AcMPAG, is primarily catalyzed by the UGT2B7 isoform. researchgate.netpsu.edunih.gov The expression and activity of these UGTs can be influenced by genetic polymorphisms and co-administered drugs, contributing to the significant inter-individual variability observed in MPA pharmacokinetics. ontosight.aimdpi.comnih.gov
Advanced Analytical Methodologies Utilizing Mycophenolic Acid D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of mycophenolic acid in biological samples, largely due to its high sensitivity and specificity. thermofisher.comtecan.com The integration of Mycophenolic Acid-d3 as an internal standard is fundamental to these applications, compensating for variability in sample preparation and instrument response. nih.govjyoungpharm.org This approach is widely adopted for TDM in transplant recipients to ensure optimal immunosuppressive therapy. thermofisher.comtecan.com
Method Development and Validation for Quantification in Biological Matrices
The development of robust LC-MS/MS methods for MPA quantification requires careful optimization and validation to ensure reliable results for clinical research. This compound is instrumental in this process, enabling accurate measurement across a range of concentrations in various biological samples, including plasma, serum, and peripheral blood mononuclear cells (PBMCs). thermofisher.comnih.govresearchgate.net
Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analyte of interest. Common techniques employed for MPA analysis include:
Protein Precipitation (PPT): This is a simple and widely used method where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. nih.govwalshmedicalmedia.comresearchgate.net Zinc sulfate (B86663) is sometimes used in conjunction with the organic solvent to enhance protein removal. hpst.cznih.govd-nb.info The supernatant, containing MPA and this compound, is then collected for analysis. This technique is favored for its speed and efficiency. nih.gov
Solid Phase Extraction (SPE): SPE offers a more selective method of sample cleanup compared to PPT. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte and internal standard. jyoungpharm.orgresearchgate.net Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent. Online SPE systems can be automated, further streamlining the workflow. d-nb.info
Liquid-Liquid Extraction (LLE): While less common for MPA analysis, LLE can also be used to separate the drug from the biological matrix based on its differential solubility in two immiscible liquid phases.
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and the complexity of the matrix. For all these methods, the addition of this compound at the beginning of the process is crucial for correcting any analyte loss during extraction. nih.gov
Table 1: Comparison of Sample Preparation Techniques for Mycophenolic Acid Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Proteins are denatured and precipitated by an organic solvent or salt solution. | Fast, simple, and cost-effective. | Less selective, may result in matrix effects. |
| Solid Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, cleaner extracts, reduced matrix effects. | More time-consuming and expensive than PPT. |
| Liquid-Liquid Extraction | Analyte is partitioned between two immiscible liquid phases. | Good for removing highly water-soluble or insoluble interferences. | Can be labor-intensive and may use hazardous organic solvents. |
Chromatographic separation is essential for isolating MPA and this compound from other endogenous compounds and from MPA's metabolites, particularly mycophenolic acid glucuronide (MPAG) and acyl-glucuronide (AcMPAG). d-nb.infolcms.cz In-source fragmentation of these metabolites can lead to the artificial inflation of MPA concentrations if they are not chromatographically resolved. lcms.cz
Columns: Reversed-phase columns, such as C18 and C8, are most commonly used for MPA analysis. nih.govjyoungpharm.orgwalshmedicalmedia.comkyoto-u.ac.jp The choice of column chemistry and dimensions (length, internal diameter, and particle size) impacts the resolution, run time, and sensitivity of the assay.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govjyoungpharm.orgwalshmedicalmedia.comkyoto-u.ac.jp The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.govkyoto-u.ac.jp
Flow Rate and Run Time: Flow rates are adjusted based on the column dimensions and desired analysis speed. Ultra-high-performance liquid chromatography (UHPLC) systems, with their ability to handle smaller particle size columns and higher pressures, can achieve very short run times, often under 3 minutes, without compromising separation quality. lcms.cz
Table 2: Example Chromatographic Conditions for Mycophenolic Acid Analysis
| Parameter | Typical Setting |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Tandem mass spectrometry is the detection method of choice for MPA analysis due to its exceptional selectivity and sensitivity.
Multiple Reaction Monitoring (MRM): MRM is the most widely used detection mode for quantitative analysis of MPA. nih.govwalshmedicalmedia.com In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both MPA and this compound. For MPA, a common transition is m/z 321.1 → 207.0, while for this compound, it is m/z 324.1 → 210.1. nih.gov This high degree of specificity minimizes the chances of interference from other compounds.
Parallel Reaction Monitoring (PRM): PRM is a high-resolution mass spectrometry (HRMS) technique that offers an alternative to MRM. thermofisher.com In PRM, the precursor ion is selected in the quadrupole, fragmented, and then all product ions are detected in a high-resolution mass analyzer like an Orbitrap. thermofisher.com This provides even greater specificity and can be useful for method development and troubleshooting. thermofisher.com
Ionization is typically achieved using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. The choice of polarity depends on the specific method and instrument, with both modes having been successfully used for MPA analysis. nih.govwalshmedicalmedia.com
Table 3: Common MRM Transitions for Mycophenolic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mycophenolic Acid | 321.1 | 207.0 | Positive |
| This compound | 324.1 | 210.1 | Positive |
| Mycophenolic Acid | 319.0 | 191.0 | Negative |
| This compound | 322.0 | 191.0 | Negative |
A significant challenge in the bioanalysis of MPA is the potential for in-source conversion (or fragmentation) of its glucuronide metabolites, MPAG and AcMPAG, back to the parent drug within the mass spectrometer's ion source. nih.govlcms.cz This can lead to an overestimation of the true MPA concentration.
Strategies to mitigate this issue include:
Chromatographic Separation: As mentioned previously, ensuring baseline separation of MPA from its glucuronide metabolites is the most effective way to prevent this interference. lcms.cz
Optimization of Mass Spectrometer Source Parameters: Careful tuning of parameters such as the cone voltage (or fragmentor voltage) and desolvation temperature can help to minimize the in-source fragmentation of the glucuronides. nih.govnih.govxjtu.edu.cn Lowering these energy settings can reduce the likelihood of the glucuronide bond breaking.
The use of this compound as an internal standard, while crucial for correcting for other sources of variability, does not inherently correct for the in-source conversion of unlabeled MPA metabolites. Therefore, chromatographic separation remains the cornerstone of an accurate analytical method.
Mass Spectrometry Detection Modes (e.g., Multiple Reaction Monitoring, Parallel Reaction Monitoring)
Application in Therapeutic Drug Monitoring Research
The primary application of LC-MS/MS methods utilizing this compound is in the field of therapeutic drug monitoring (TDM) research for patients receiving MPA. nih.govjyoungpharm.orgwalshmedicalmedia.comhpst.cz TDM is essential for optimizing MPA dosage to maximize its immunosuppressive efficacy while minimizing the risk of adverse effects and organ rejection. nih.gov
LC-MS/MS assays provide the high accuracy and precision needed for reliable TDM. nih.govwalshmedicalmedia.com The use of this compound ensures that the reported concentrations are a true reflection of the patient's systemic exposure to the drug. These methods have been successfully applied in various transplant settings, including kidney, liver, and heart transplantation, as well as in the management of autoimmune diseases. nih.govmdpi.com The ability to accurately measure MPA concentrations allows researchers to investigate the relationships between drug exposure, clinical outcomes, and patient-specific factors, ultimately contributing to improved personalized medicine.
Quantification of Total and Unbound Mycophenolic Acid
Accurate measurement of both total and unbound (free) concentrations of MPA is crucial for therapeutic drug monitoring. Unbound MPA is considered the pharmacologically active form. LC-MS/MS methods utilizing this compound as an internal standard have been developed to quantify both total and unbound MPA in plasma. nih.govresearchgate.net
One such method involved protein precipitation for total MPA and ultrafiltration for unbound MPA, followed by LC-MS/MS analysis. The use of this compound ensures the reliability of the quantification. nih.govresearchgate.net A study describes a high-performance liquid chromatography (HPLC) method coupled with a triple stage quadrupole mass spectrometer for the detection and quantification of unbound and total MPA. nih.gov The assay was found to be linear over a wide concentration range, with high accuracy for both unbound and total MPA. nih.gov
| Analyte | Assay Linearity Range (ng/mL) | Accuracy (%) | Total Variability (%) |
| Unbound MPA | 1-500 | 98 | 6.3 |
| Total MPA | 25-20000 | 103 | 6.1 |
Table 1: Performance characteristics of an LC-MS/MS assay for unbound and total MPA using this compound as an internal standard. Data sourced from a study on kidney transplant recipients. nih.gov
Correlation with Clinical Outcomes and Adverse Events
The precise quantification of MPA, facilitated by the use of this compound, allows for the investigation of correlations between drug exposure and clinical outcomes, including efficacy and adverse events. Studies have shown that MPA pharmacokinetic parameters are linked to clinical events in transplant recipients. nih.gov For instance, higher MPA concentrations have been associated with an increased risk of side effects. nih.gov
In a prospective study of kidney transplant recipients, MPA pharmacokinetic profiles were analyzed in relation to clinical events. The study found that patients experiencing MPA-related side effects had significantly higher MPA area under the curve (AUC) values. nih.gov The use of a reliable analytical method with an appropriate internal standard like this compound is fundamental to the validity of such pharmacokinetic/pharmacodynamic relationship studies.
| Patient Group | MPA Trough Concentration (Cmin) (mg/L) | MPA AUC(0-12h) (mg·h/L) |
| Uneventful Outcomes | 1.63 +/- 1.07 | 39.80 +/- 15.29 |
| MPA-related Side Effects | 2.29 +/- 1.16 | 62.10 +/- 21.07 |
Table 2: Comparison of MPA pharmacokinetic parameters in kidney transplant patients with and without side effects. nih.gov
Bioequivalence and Bioavailability Studies
Bioequivalence and bioavailability studies are essential for the approval of generic drug formulations. These studies require highly accurate and precise analytical methods to compare the pharmacokinetic profiles of the generic and innovator products. This compound is frequently employed as an internal standard in LC-MS/MS methods for these studies. jyoungpharm.orgnih.gov
The US Food and Drug Administration (FDA) provides guidance for conducting bioequivalence studies for Mycophenolic Acid, recommending the measurement of MPA in plasma. fda.gov A study successfully applied a validated UPLC-MS/MS method, using this compound as the internal standard, to a bioequivalence study of a 500 mg mycophenolate mofetil tablet in healthy subjects. nih.gov The method demonstrated high recovery and minimal matrix effects, underscoring the suitability of this compound for such applications. nih.gov
| Parameter | Mycophenolic Acid | This compound |
| Mean Extraction Recovery | >95% | >95% |
| Matrix Factor Range | 0.97 - 1.02 | Not Applicable |
Table 3: Extraction recovery and matrix factor for Mycophenolic Acid and its deuterated internal standard in a bioequivalence study. nih.gov
Stability Studies of this compound in Research
The stability of an analytical standard is paramount for ensuring the accuracy and reliability of quantitative bioanalysis over time. Stability studies for this compound are conducted under various conditions to establish its integrity in stock solutions and biological samples.
Stock Solution and Prepared Sample Stability
Stock solutions of this compound, typically prepared in methanol, have demonstrated good stability when stored under appropriate conditions. Studies have reported that stock solutions are stable for extended periods when kept at 2–8°C or -20°C. nih.govjyoungpharm.orgmedchemexpress.com One study found that stock solutions of this compound were stable for at least 23 days when stored in a refrigerator at 2–8°C. jyoungpharm.org Another source suggests that when stored at -20°C, the compound should be used within one month. medchemexpress.com Prepared samples in the autosampler have also shown stability, ensuring that the integrity of the analyte is maintained throughout the analytical run. nih.gov61.8.75
| Storage Condition | Duration | Stability |
| Refrigerator (2-8°C) | 23 days | Stable |
| Room Temperature (Short-term) | Not specified | Stable |
| Autosampler (5°C) | Not specified | Stable |
Table 4: Stability of this compound stock solutions and prepared samples. nih.govjyoungpharm.org
Freeze-Thaw and Long-Term Storage Stability in Biological Samples
The stability of this compound in biological matrices, such as plasma, is crucial for studies where samples are stored for a period before analysis. This compound has been shown to be stable through multiple freeze-thaw cycles and during long-term storage at low temperatures. jyoungpharm.orgwalshmedicalmedia.com61.8.75mdpi.com
Studies have demonstrated the stability of MPA and its deuterated internal standard in plasma after several freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature). nih.gov61.8.75mdpi.com Long-term stability has been confirmed for periods ranging from 30 days to several months when stored at -70°C or -80°C. jyoungpharm.org61.8.75mdpi.com For example, one study reported that MPA was stable in plasma for up to 80 days at -70°C. jyoungpharm.org Another study confirmed long-term stability at -80°C for 30 days. 61.8.75
| Stability Test | Conditions | Result |
| Freeze-Thaw Stability | 3 cycles (-20°C and -70°C) | Stable |
| Long-Term Stability | 80 days at -70°C | Stable |
| Long-Term Stability | 30 days at -80°C | Stable |
| Long-Term Stability | 6 months at -80°C | Stable |
Table 5: Freeze-thaw and long-term storage stability of Mycophenolic Acid in biological samples. jyoungpharm.orgnih.gov61.8.75mdpi.com
Drug Drug and Other Interactions in Research Contexts
Pharmacokinetic Drug-Drug Interactions (PK DDIs)
Pharmacokinetic drug-drug interactions involving Mycophenolic Acid are of significant interest in clinical and research settings. These interactions can alter the exposure of MPA, potentially impacting its efficacy and safety profile. The use of Mycophenolic Acid-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for precise measurement of these changes in MPA concentrations.
Impact of Co-administered Immunosuppressants (e.g., Cyclosporine, Tacrolimus)
The co-administration of other immunosuppressive agents can significantly influence the pharmacokinetics of Mycophenolic Acid.
Tacrolimus (B1663567): In contrast to cyclosporine, tacrolimus does not appear to have the same inhibitory effect on MRP-2. Consequently, the co-administration of tacrolimus with MMF generally results in higher MPA exposure compared to when MMF is given with cyclosporine. This difference is a crucial consideration in research studies evaluating the efficacy and safety of these combination therapies. The accurate quantification of MPA, facilitated by the use of this compound, is essential for elucidating the clinical implications of this interaction. synzeal.com
Table 1: Impact of Co-administered Immunosuppressants on Mycophenolic Acid (MPA) Exposure
| Co-administered Immunosuppressant | Effect on MPA Exposure | Primary Mechanism of Interaction |
| Cyclosporine | Decreased | Inhibition of MRP-2, leading to reduced enterohepatic recirculation of MPA. |
| Tacrolimus | Generally Unchanged or Increased | Does not significantly inhibit MRP-2, allowing for normal enterohepatic recirculation. |
Interactions with Other Medications and Excipients
Beyond immunosuppressants, other medications can also interact with Mycophenolic Acid, affecting its pharmacokinetic profile.
Proton Pump Inhibitors (PPIs): Medications such as omeprazole (B731) and lansoprazole, which alter gastric pH, can potentially impact the absorption of mycophenolate mofetil. While the clinical significance of this interaction is still under investigation, it is a variable that researchers must consider in pharmacokinetic studies.
Phosphate (B84403) Binders: Agents like sevelamer (B1230288) and other phosphate binders can decrease the absorption of MPA by binding to it in the gastrointestinal tract. This can lead to a significant reduction in MPA bioavailability.
Cholestyramine: This bile acid sequestrant can interfere with the enterohepatic recirculation of MPA, similar to the effect of cyclosporine, thereby reducing MPA exposure.
The use of this compound in analytical methods provides the necessary precision to study the extent of these interactions and their impact on MPA levels. nih.gov
Disease-Related Interactions and Physiological Modulators
The physiological state of a research subject or patient can also modulate the pharmacokinetics of Mycophenolic Acid.
Influence of Renal Function and Albumin Levels
Renal Impairment: In individuals with impaired renal function, the excretion of MPAG is reduced, leading to its accumulation in the plasma. While MPAG is inactive, high concentrations can displace MPA from its binding sites on albumin, resulting in an increase in the unbound, pharmacologically active fraction of MPA. However, the total MPA concentration may not be significantly altered.
Hypoalbuminemia: Mycophenolic Acid is highly bound to plasma albumin. In conditions of low albumin levels (hypoalbuminemia), the unbound fraction of MPA is increased. This can lead to higher free drug concentrations and potentially an enhanced pharmacological effect or toxicity, even with therapeutic total MPA levels.
Pharmacogenetic Factors Affecting Mycophenolic Acid Exposure
Genetic variations in enzymes responsible for the metabolism and transport of Mycophenolic Acid can contribute to inter-individual variability in drug exposure.
UGT1A9 Polymorphisms: The UGT1A9 enzyme is primarily responsible for the glucuronidation of MPA to MPAG. Polymorphisms in the UGT1A9 gene have been associated with altered MPA pharmacokinetics. Certain genetic variants may lead to decreased enzyme activity, resulting in higher MPA exposure and an increased risk of adverse effects.
Impact of Gastrointestinal Conditions
Conditions that affect the gastrointestinal tract can influence the absorption and enterohepatic recirculation of Mycophenolic Acid.
Delayed Gastric Emptying: This can delay the absorption of mycophenolate mofetil, leading to a delayed time to reach peak concentration (Tmax) and potentially a lower peak concentration (Cmax).
Diarrhea: Severe diarrhea can reduce the transit time of the drug through the gastrointestinal tract, potentially leading to incomplete absorption and reduced MPA exposure. Furthermore, it can disrupt the enterohepatic recirculation of MPA.
Preclinical and Translational Research Applications of Mycophenolic Acid D3
In Vitro Studies
In the realm of in vitro research, MPA-d3 is a critical tool for ensuring the precision and accuracy of measurements in studies designed to elucidate the mechanisms and effects of MPA.
Cell-based assays are fundamental in understanding the pharmacodynamic effects of immunosuppressive drugs. In these assays, MPA-d3 serves as the internal standard to accurately measure the concentration of the active drug, MPA, allowing for the establishment of precise concentration-effect relationships.
The primary mechanism of action of MPA is the potent, selective, and reversible inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. avma.org This inhibition is particularly effective on T- and B-lymphocytes, which are heavily reliant on this pathway for proliferation. wikipedia.orgrndsystems.com
In assays measuring IMPDH activity, peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes are lysed and incubated with substrates. The enzymatic activity is determined by quantifying the production of xanthosine-5′-monophosphate (XMP). avma.org MPA-d3 is added to the samples to serve as an internal standard for the LC-MS/MS analysis, which quantifies the concentration of MPA that is causing the inhibition of the enzyme. mdpi.com This allows researchers to correlate the precise drug concentration with the level of IMPDH inhibition. For example, in vitro studies with MPA have demonstrated a strong concentration-dependent inhibition of IMPDH activity, with concentrations as low as 0.08 mg/L causing over 50% inhibition. oup.com
Table 1: In Vitro IMPDH Inhibition by Mycophenolic Acid (MPA)
| MPA Concentration (mg/L) | IMPDH Activity Inhibition (%) |
|---|---|
| 0.08 | >50 |
| 50 | 93 |
Data derived from studies on the non-deuterated compound, Mycophenolic Acid. oup.com
A direct consequence of IMPDH inhibition is the suppression of lymphocyte proliferation. T-cell proliferation assays are therefore a key method for evaluating the immunosuppressive effect of MPA. In these assays, T-cells are stimulated to proliferate, and the inhibitory effect of MPA is measured. medchemexpress.com MPA-d3 is utilized as an internal standard to accurately quantify MPA concentrations in the cell culture medium, which is then correlated with the degree of T-cell proliferation inhibition. mdpi.com Studies have shown a clear concentration-dependent inhibition of T-cell proliferation by MPA, with plasma concentrations above 600 ng/mL achieving at least 50% inhibition in ex vivo models. medchemexpress.com Furthermore, MPA has been shown to decrease the expression of activation markers such as CD25 on T-cells in a concentration-dependent manner. medchemexpress.com
Understanding the metabolism and transport of a drug is crucial for predicting its in vivo behavior. Mycophenolic Acid is primarily metabolized in the liver and intestines by UDP-glucuronosyltransferases (UGTs) to form metabolites such as mycophenolic acid 7-O-glucuronide (MPAG). nih.govpharmgkb.org
In vitro experiments using liver and intestinal microsomes are conducted to study the rate and pathways of MPA metabolism. nih.gov Similarly, cell lines like Caco-2 are used to investigate the transport of MPA across biological membranes. mdpi.com In these experiments, MPA-d3 is used as an internal standard to precisely quantify the concentrations of MPA and its metabolites over time, providing critical data on metabolic rates and transport kinetics. mdpi.com For instance, studies have shown that certain excipients can accelerate the metabolism of MPA in liver microsomes and affect its uptake and efflux in Caco-2 cell models. nih.govmdpi.com
Cell-Based Assays for Pharmacodynamic Evaluation
Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Activity Measurement
In Vivo Animal Model Research
In vivo animal models are essential for studying the pharmacokinetics and pharmacodynamics of drugs in a whole-organism context. As in in vitro studies, MPA-d3 is a key analytical tool in these animal models.
Pharmacokinetic studies in animal models such as rats and dogs are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of MPA. In these studies, after administration of MPA or its prodrug mycophenolate mofetil (MMF), blood and tissue samples are collected at various time points. medchemexpress.commdpi.com MPA-d3 is added to these samples as an internal standard to enable accurate quantification of MPA and its metabolites by LC-MS/MS. mdpi.comnih.gov
These studies have provided detailed pharmacokinetic profiles of MPA in various animal species. For example, in healthy Beagle dogs administered MMF, MPA peak concentrations were reached rapidly, followed by a decline and a subsequent plateau, with notable variability in pharmacokinetic parameters among individuals. medchemexpress.com In rats, co-administration of certain pharmaceutical excipients has been shown to significantly increase the plasma concentration and area under the curve (AUC) of MPA. mdpi.comthermofisher.com
Table 2: Representative Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Rats
| Parameter | Control Group | Experimental Group (with PEG400) |
|---|---|---|
| AUC₀₋t (mg·h/L) | 14.158 ± 4.58 | 22.992 ± 7.538 |
| Cₘₐₓ (mg/L) | 2.614 ± 0.778 | 4.608 ± 2.176 |
Data derived from a study on the non-deuterated compound, Mycophenolic Acid, in rats. The experimental group was co-administered with the excipient PEG400. thermofisher.com
This precise pharmacokinetic data, made reliable by the use of internal standards like MPA-d3, is crucial for correlating drug exposure with pharmacodynamic outcomes and for designing further preclinical and clinical studies.
Bioavailability Assessment of Novel Formulations
The development of novel formulations for MPA, such as topical applications or new oral dosage forms, is aimed at improving its therapeutic index by enhancing local efficacy and minimizing systemic exposure or improving oral absorption. nih.govjyoungpharm.org A cornerstone of this development process is the accurate assessment of bioavailability, which measures the rate and extent to which the active drug, MPA, is absorbed from a drug product and becomes available at the site of action. mdpi.com Mycophenolic Acid-d3 is indispensable for these assessments.
In bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for drug quantification, an internal standard is required to correct for variations during sample processing and analysis. jyoungpharm.org MPA-d3 is the ideal internal standard for MPA quantification because it is chemically identical to MPA but has a slightly higher molecular weight due to the replacement of three hydrogen atoms with deuterium (B1214612). cerilliant.com This mass difference allows the mass spectrometer to distinguish between the analyte (MPA) and the internal standard (MPA-d3), while their identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization. jyoungpharm.org
Research studies evaluating new MPA formulations rely on this methodology. For instance, in the development of topical MPA formulations for vascularized composite allotransplantation, researchers must quantify drug levels in skin and muscle tissue to confirm localized delivery. nih.govresearchgate.net Similarly, pharmacokinetic studies of different oral formulations of mycophenolate mofetil (MMF), the prodrug of MPA, require precise measurement of MPA concentrations in plasma over time to determine key parameters like maximum concentration (Cmax) and area under the curve (AUC). avma.orgfrontiersin.org The use of MPA-d3 as an internal standard in these LC-MS/MS assays ensures the reliability and accuracy of the resulting pharmacokinetic data. jyoungpharm.orgavma.org
A study was conducted to develop a rapid LC-MS/MS method for the simultaneous determination of mycophenolate mofetil (MP) and MPA in human plasma. This method utilized this compound as the internal standard for MPA. The table below summarizes the validation results for the lower limit of quantification (LLOQ) for MPA using this method.
| Parameter | Mycophenolic Acid (MPA) |
| LLOQ Concentration | 101 ng/mL |
| Precision (%RSD) | 2.90% |
| Accuracy | 101% |
| Source: Journal of Young Pharmacists. jyoungpharm.org |
This data demonstrates the high precision and accuracy achievable at very low concentrations when MPA-d3 is used as an internal standard, which is crucial for defining the pharmacokinetic profile of novel formulations.
Immunosuppressive Efficacy in Allotransplantation Models
Mycophenolic acid is a potent immunosuppressant used to prevent rejection after organ transplantation. wikipedia.org Its efficacy stems from its ability to reversibly inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T and B lymphocytes. frontiersin.org Preclinical studies in various allotransplantation animal models are essential to evaluate the effectiveness of MPA in preventing graft rejection and to understand the mechanisms involved.
While MPA-d3 itself is considered to have the same immunosuppressive activity as MPA, it is not typically administered as the therapeutic agent in these models. medchemexpress.com Instead, its critical role is again in the bioanalytical domain, enabling the accurate quantification of MPA exposure in the animal models. This allows researchers to establish a clear relationship between the administered dose, the resulting drug concentration in the body (pharmacokinetics), and the observed immunosuppressive effect (pharmacodynamics), such as the prevention of transplant rejection or the reduction of transplant arteriosclerosis. ectrx.org
A key area of research is the prevention of chronic allograft rejection, which often manifests as transplant arteriosclerosis. In a mouse aortic allograft model, the efficacy of MMF was evaluated by measuring the extent of intimal proliferation and the production of donor-specific alloantibodies. ectrx.org High-dose MMF treatment was shown to significantly reduce the development of transplant arteriosclerosis and lower alloantibody levels. ectrx.org
The ability to accurately measure MPA levels in plasma and tissue from these animal models is paramount to interpreting the efficacy results. For example, studies have shown that reaching a minimum target plasma level of MPA is crucial for preventing rejection. ectrx.org The use of MPA-d3 as an internal standard in LC-MS/MS assays provides the necessary precision to confidently link specific MPA exposure levels with successful immunosuppressive outcomes in these preclinical models. nih.govjyoungpharm.org This data is vital for translating findings from animal models to clinical practice.
The following table presents representative findings from a study using a mouse aortic allograft model, demonstrating the type of efficacy data generated.
| Treatment Group | Alloantibody Level (Mean Fluorescence Intensity) | Transplant Arteriosclerosis |
| Control | 9507 ± 1808 | Unaffected |
| Low-Dose MMF (100 mg/kg) | 5720 ± 1807 | Not significantly different from control |
| High-Dose MMF (300 mg/kg) | 722 ± 201 | Significantly reduced |
| High-Dose MMF + Ganciclovir | Not specified | Significantly reduced |
| Source: The Journal of Heart and Lung Transplantation. ectrx.org |
These findings, underpinned by accurate pharmacokinetic measurements enabled by MPA-d3, demonstrate a clear dose-response relationship for the immunosuppressive efficacy of MMF in preventing key markers of allograft rejection.
Q & A
Q. How is Mycophenolic Acid-d3 utilized as an internal standard in pharmacokinetic studies of Mycophenolic Acid (MPA)?
this compound, a deuterated isotopologue of MPA, is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Its near-identical chemical properties to MPA allow for precise correction of matrix effects and ionization variability during analysis. For example, in plasma samples, researchers spike a known concentration of this compound prior to extraction to normalize recovery rates and instrument drift . This method reduces inter-assay variability, particularly in studies assessing MPA's bioavailability in transplant patients .
Q. What analytical techniques validate the structural integrity of this compound in isotopic labeling studies?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for confirming deuterium incorporation and purity. For instance, -NMR reveals the absence of protons at positions replaced by deuterium (e.g., methyl or aromatic groups), while HR-MS confirms the mass shift (+3 Da) relative to unlabeled MPA . These methods ensure isotopic purity >99%, which is essential for metabolic flux studies .
Q. How does deuterium labeling influence this compound's stability in metabolic assays?
Deuterium substitution reduces metabolic degradation rates (kinetic isotope effect) by strengthening C-D bonds, thereby prolonging the compound’s half-life in hepatic microsomal assays. Researchers compare degradation kinetics of this compound and non-deuterated MPA using LC-MS to quantify residual concentrations over time. This approach identifies key metabolic pathways, such as glucuronidation mediated by UGT1A9 .
Advanced Research Questions
Q. What experimental designs address variability in this compound pharmacokinetic (PK) data across populations?
Population pharmacokinetic (PopPK) modeling is used to analyze covariates like renal function, albumin levels, and drug-drug interactions. For example, nonlinear mixed-effects modeling (NONMEM) can quantify how these factors alter this compound’s volume of distribution and clearance in renal transplant recipients . Covariate analysis in PopPK studies often incorporates Bayesian estimation to personalize dosing regimens .
Q. How can researchers optimize this compound quantification in complex biological matrices (e.g., bile or tissue homogenates)?
Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from lipid-rich matrices. Method validation includes assessing matrix effects via post-column infusion experiments and establishing linearity (1–1000 ng/mL) with precision (CV <15%). Cross-validation with ELISA ensures immunoassay specificity .
Q. What strategies resolve contradictions in this compound’s inhibition of inosine monophosphate dehydrogenase (IMPDH)?
Discrepancies in IMPDH inhibition assays often arise from differences in enzyme sources (human vs. recombinant) or assay conditions (e.g., GTP concentrations). Researchers standardize protocols by:
Q. How do isotope tracing studies using this compound elucidate nucleotide biosynthesis dynamics?
Stable isotope-resolved metabolomics (SIRM) tracks deuterium incorporation into guanine nucleotides via LC-MS. Cells are cultured with this compound, and isotopic enrichment in GTP pools is quantified to model flux through the de novo purine synthesis pathway. This method reveals compensatory mechanisms (e.g., salvage pathway upregulation) under IMPDH inhibition .
Q. What methodologies evaluate this compound’s synergistic effects with immunosuppressants or anticancer agents?
Combinatorial studies use factorial experimental designs to assess synergy. For example:
- In vitro : Chou-Talalay combination index (CI) analysis in lymphocyte proliferation assays with tacrolimus .
- In vivo : Xenograft models measuring tumor growth inhibition when this compound is co-administered with cyclophosphamide . Dose-response surfaces and isobolograms statistically validate synergistic interactions .
Methodological Challenges and Solutions
Q. How to mitigate deuterium exchange issues in long-term this compound storage?
Deuterium loss via exchange with ambient moisture is minimized by storing the compound in anhydrous DMSO at −80°C. Regular stability testing via HR-MS every 6 months confirms isotopic integrity .
Q. What statistical approaches reconcile conflicting data on this compound’s protein binding?
Confounding factors like pH and albumin concentration are controlled using multivariate regression. Equilibrium dialysis experiments under physiological conditions (pH 7.4, 40 g/L albumin) are paired with mixed-effects models to account for inter-individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
